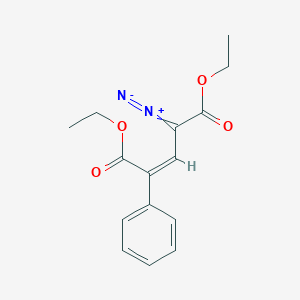
diethyl (Z)-4-diazo-2-phenylpent-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (Z)-4-diazo-2-phenylpent-2-enedioate is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a phenyl group and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (Z)-4-diazo-2-phenylpent-2-enedioate typically involves the diazotization of an appropriate precursor. One common method is the reaction of diethyl 2-phenylpent-2-enedioate with a diazotizing agent such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazo compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to maintain the stability of the diazo compound and to ensure high yields. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (Z)-4-diazo-2-phenylpent-2-enedioate undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenylpent-2-enedioates.
Applications De Recherche Scientifique
Diethyl (Z)-4-diazo-2-phenylpent-2-enedioate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl (Z)-4-diazo-2-phenylpent-2-enedioate involves the reactivity of the diazo group. The diazo group can undergo various transformations, including the formation of carbenes, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-phenylpent-2-enedioate: Lacks the diazo group but shares a similar backbone structure.
Diazoacetates: Compounds with a diazo group attached to an acetate moiety.
Phenyl diazo compounds: Compounds with a diazo group attached to a phenyl ring.
Propriétés
Formule moléculaire |
C15H16N2O4 |
|---|---|
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
diethyl (Z)-4-diazo-2-phenylpent-2-enedioate |
InChI |
InChI=1S/C15H16N2O4/c1-3-20-14(18)12(11-8-6-5-7-9-11)10-13(17-16)15(19)21-4-2/h5-10H,3-4H2,1-2H3/b12-10- |
Clé InChI |
NOCILDNTPFAPMP-BENRWUELSA-N |
SMILES isomérique |
CCOC(=O)/C(=C\C(=[N+]=[N-])C(=O)OCC)/C1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)C(=CC(=[N+]=[N-])C(=O)OCC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene](/img/structure/B14228778.png)
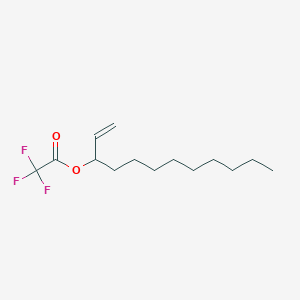
![1-Propanone, 3-(4-methoxyphenyl)-1-phenyl-3-[(phenylmethyl)amino]-](/img/structure/B14228792.png)

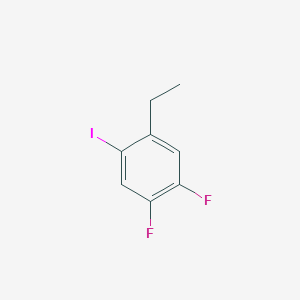
![N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide](/img/structure/B14228832.png)
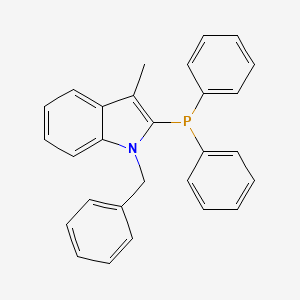
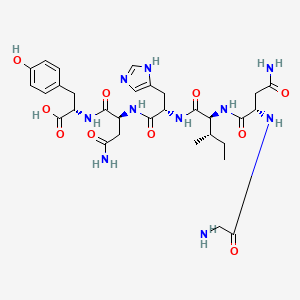
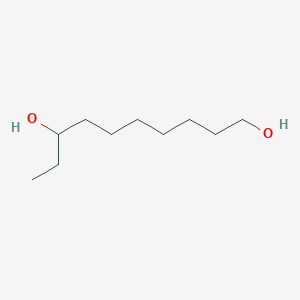
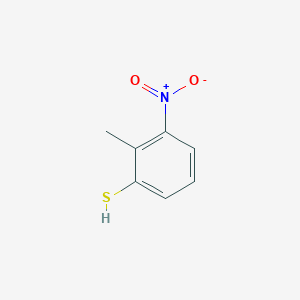
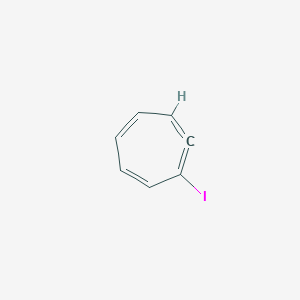
![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
![2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14228854.png)

